molecular formula C8H5F3N2OS B13627981 3-Methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile

3-Methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B13627981
M. Wt: 234.20 g/mol
InChI Key: RICAJEUNWJEVTE-UHFFFAOYSA-N
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Description

3-Methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound characterized by the presence of a methanesulfinyl group, a trifluoromethyl group, and a pyridine ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves the introduction of the methanesulfinyl and trifluoromethyl groups onto a pyridine ring. One common method includes the reaction of a pyridine derivative with methanesulfinyl chloride and trifluoromethyl iodide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, dimethylformamide, strong nucleophiles.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-Methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, leading to alterations in their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop protection products.

    3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile: Similar structure but with a sulfonyl group instead of a sulfinyl group.

Uniqueness

3-Methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile is unique due to the presence of both methanesulfinyl and trifluoromethyl groups, which impart distinct chemical properties such as enhanced reactivity and stability. These features make it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C8H5F3N2OS

Molecular Weight

234.20 g/mol

IUPAC Name

3-methylsulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H5F3N2OS/c1-15(14)7-2-5(8(9,10)11)4-13-6(7)3-12/h2,4H,1H3

InChI Key

RICAJEUNWJEVTE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=C(N=CC(=C1)C(F)(F)F)C#N

Origin of Product

United States

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